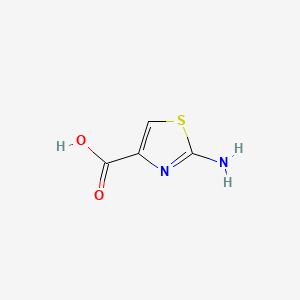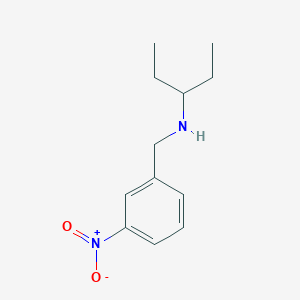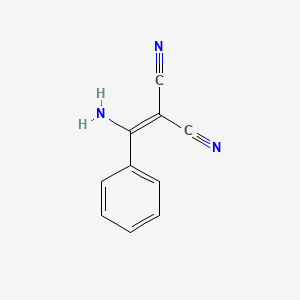
N-(4-Methylphenyl)-N-(methylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- N-chemoselective Arylsulfonylation : Methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine can be transformed into 2-arylsulfonamido esters with arylsulfonyl chlorides. This process occurs without protecting the phenolic hydroxy group and yields good results without racemization of stereogenic carbon centers (Penso et al., 2003).
Molecular Structure Analysis
- Crystal Structure of Methyl-p-tolysulfonyl-Glycine : This compound exhibits a "V" model structure in its crystal form, forming a dimer through classical hydrogen bonding. It crystallizes in the triclinic system, displaying a 2-D network via unclassical hydrogen bonding (Gong Qin-hua, 2002).
Chemical Reactions and Properties
- N- and 2-substituted N-(Phenylsulfonyl)glycines : These derivatives have been found to be effective inhibitors of rat lens aldose reductase, suggesting potential biochemical applications (Deruiter et al., 1989).
Physical Properties Analysis
- Solvation in Arylsulfonylation : The use of specific solvation and solvent mixtures like THF/DMF can influence the nucleophilicity and chemoselectivity of N-substitution, which is crucial for understanding the physical properties of the synthesized compounds (Penso et al., 2003).
Chemical Properties Analysis
- Aldose Reductase Inhibition : N-(phenylsulfonyl)-N-phenylglycines and related compounds demonstrate significant inhibitory activity against aldose reductase, indicating distinct chemical properties relevant for pharmaceutical research (Deruiter et al., 1989).
Aplicaciones Científicas De Investigación
Glycine Transporter Inhibition
Research has highlighted the synthesis and efficacy of Glycine Transporter-1 (GlyT1) inhibitors derived from compounds including those related to N-(4-Methylphenyl)-N-(methylsulfonyl)glycine. These inhibitors play a significant role in the modulation of neurotransmission in the central nervous system (Lindsley et al., 2006).
Polymerization and Bioconjugation
The compound has been used in the development of post-polymerization modification methods for poly-(N-methyl-glycine), also known as polysarcosine. This approach allows for the introduction of a wide variety of nucleophiles, demonstrating potential in bioconjugation applications (Borova et al., 2021).
Chemical Synthesis and Selectivity
In chemical synthesis, this compound has been involved in the transformation of amino acid esters into corresponding arylsulfonamido esters, showcasing its utility in selective chemical reactions without racemization, which is crucial in pharmaceutical synthesis (Penso et al., 2003).
Environmental Studies
Studies have investigated the behavior of related compounds in environmental settings, such as municipal sewage treatment plants. This research is essential for understanding the environmental impact and degradation pathways of such compounds (Krause & Schöler, 2000).
Medicinal Chemistry
In medicinal chemistry, research has been conducted on the synthesis and biological evaluation of related compounds as inhibitors of Glycine Transporter-1. These studies contribute to the development of new therapeutic agents targeting the central nervous system (Cioffi et al., 2016).
NMDA and AMPA Receptor Antagonism
Compounds structurally related to N-(4-Methylphenyl)-N-(methylsulfonyl)glycine have been identified as antagonists at the glycine-site of the NMDA receptor and AMPA receptor, which are critical in neurological research and potential treatments for neurodegenerative diseases (Hays et al., 1993).
Safety And Hazards
Safety and hazards of a compound depend on its reactivity and toxicity. Again, while specific information on “N-(4-Methylphenyl)-N-(methylsulfonyl)glycine” was not available, a related compound, CID 170992525, has been studied2. This information could potentially be relevant.
Direcciones Futuras
As for future directions, it’s difficult to predict without more specific information on “N-(4-Methylphenyl)-N-(methylsulfonyl)glycine”. However, the study of similar compounds and their properties can guide future research.
Propiedades
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)11(7-10(12)13)16(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIUTLQRQJTQBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357185 |
Source


|
| Record name | 2-(4-methyl-N-methylsulfonylanilino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-N-methylsulfonylanilino)acetic acid | |
CAS RN |
425616-93-9 |
Source


|
| Record name | 2-(4-methyl-N-methylsulfonylanilino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)